

Independent Verification of SBI-797812: A Comparative Guide to NAMPT Activators

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Compound of Interest

Compound Name: SBI-797812

Cat. No.: B610729

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This guide provides an objective comparison of the published data on **SBI-797812**, a small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), with other known NAMPT activators. The information is compiled from publicly available research to aid in the independent verification and assessment of these compounds.

Introduction to NAMPT Activation

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and signaling. Its depletion is associated with aging and various diseases. The salvage pathway, where NAMPT is the rate-limiting enzyme, is the primary route for NAD⁺ biosynthesis in mammals. Activation of NAMPT presents a promising therapeutic strategy to boost intracellular NAD⁺ levels. Several classes of small molecule NAMPT activators have been identified, including **SBI-797812**, the P7C3 series, Nicotinamide Phosphoribosyltransferase Activators (NATs), and NAMPT Positive Allosteric Modulators (N-PAMs). This guide focuses on the comparative analysis of their published preclinical data.

Comparative Analysis of NAMPT Activators

The following tables summarize the available quantitative data for **SBI-797812** and its alternatives. It is important to note that the experimental conditions may vary between studies, making direct comparisons challenging.

Table 1: In Vitro Potency and Efficacy of NAMPT Activators

Compound/Class	Target	Assay Type	EC50 (μM)	Maximal Activation (Fold Change)	Cell Line / Conditions	Reference
SBI-797812	Human NAMPT	NMN Production	0.37 ± 0.06	2.1	Purified enzyme	[1]
NAT	Human NAMPT	Coupled Enzyme Assay	5.7	Not Reported	Purified enzyme	[2]
NAT derivative (Cpd 72)	Human NAMPT	Not Specified	Not Reported	Not Reported	Not Specified	[3]
Nampt activator-2 (Cpd 34)	Human NAMPT	Not Specified	0.023	Not Reported	Not Specified	[2]
Nampt activator-3	Human NAMPT	Not Specified	2.6	Not Reported	Not Specified	[2]
JGB-1-155 (N-PAM)	Human NAMPT	Not Specified	3.29	Not Reported	Not Specified	

Table 2: Cellular Activity of NAMPT Activators

Compound/Class	Effect on NMN/NAD ⁺	Fold Increase (NMN)	Fold Increase (NAD ⁺)	Cell Line	Treatment Conditions	Reference
SBI-797812	Increase	17.4	2.2	A549 human lung carcinoma	10 μ M, 4 hours	
SBI-797812	Increase	2.5	1.25	Human primary myotubes	10 μ M, 4 hours	
SBI-797812	Decrease	Not Reported	Not Reported	THP-1 human monocytes	Not Specified	
NAT-5r	Increase	Not Reported	Not Reported	HepG2	10 μ M	
N-PAMs	Increase	Not Reported	Up to 1.88	THP-1 human monocytes	Not Specified	

Table 3: In Vivo Effects of NAMPT Activators

Compound/Class	Animal Model	Dosing	Tissue	Effect on NAD ⁺	Reference
SBI-797812	Mouse	20 mg/kg, i.p., single dose	Liver	Significant increase	
NATs	Mouse (CIPN model)	Not Specified	Not Specified	Neuroprotective efficacy	
P7C3	Mouse	40 mg/kg, p.o.	Brain	Induces neurogenesis	

Mechanism of Action

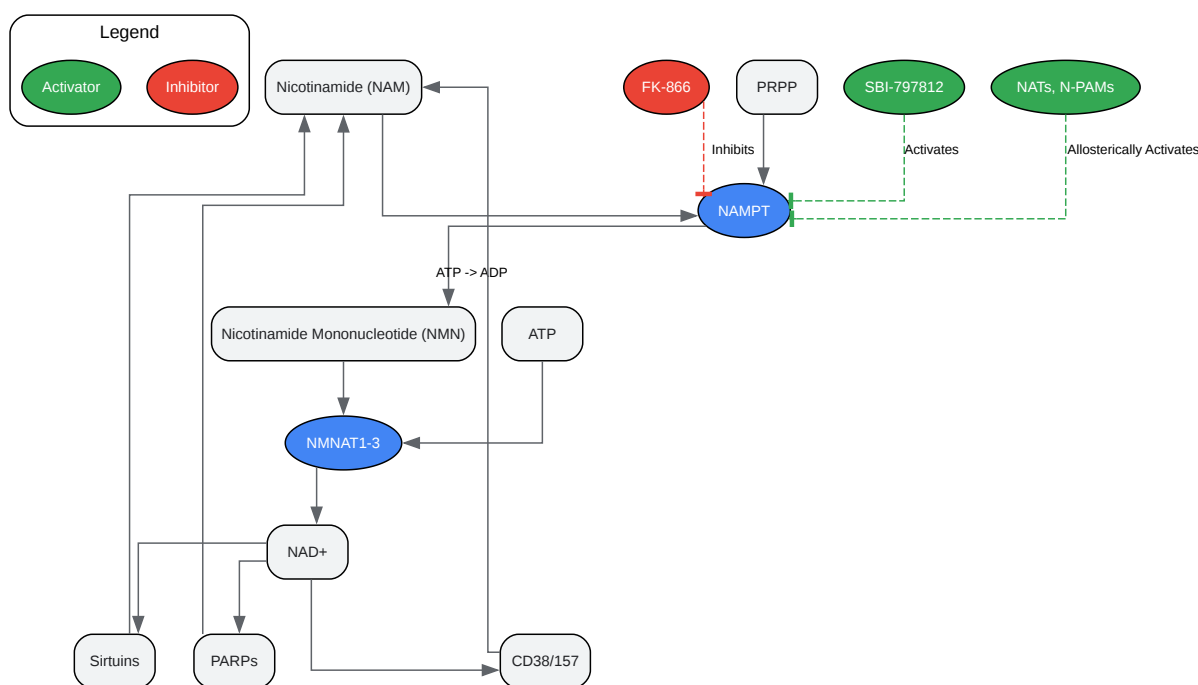
The identified NAMPT activators exhibit distinct mechanisms of action:

- **SBI-797812:** This compound is structurally similar to active-site directed NAMPT inhibitors and is believed to bind at or near the enzyme's active site. It is proposed to function by shifting the NAMPT reaction equilibrium towards NMN formation, increasing the enzyme's affinity for ATP, stabilizing the phosphorylated form of NAMPT, and reducing feedback inhibition by NAD⁺. This collection of effects has led to it being described as a "super catalyst".
- **NATs and N-PAMs:** These activators are considered positive allosteric modulators. X-ray crystallography has shown that NATs bind to a "rear channel" of the NAMPT enzyme, distinct from the active site. This allosteric binding is thought to regulate the productive binding of nicotinamide (NAM) and enhance the enzyme's catalytic activity.
- **P7C3 Series:** The direct interaction of P7C3 with NAMPT has been a subject of debate. While initially reported as a NAMPT activator, some studies have failed to demonstrate direct binding to the enzyme. More recent research suggests that P7C3 and its analogs may have an indirect effect on NAMPT or engage other cellular targets.

Signaling Pathways and Experimental Workflows

NAMPT-Mediated NAD⁺ Salvage Pathway

The diagram below illustrates the central role of NAMPT in the NAD⁺ salvage pathway and the points of intervention for activators and inhibitors.

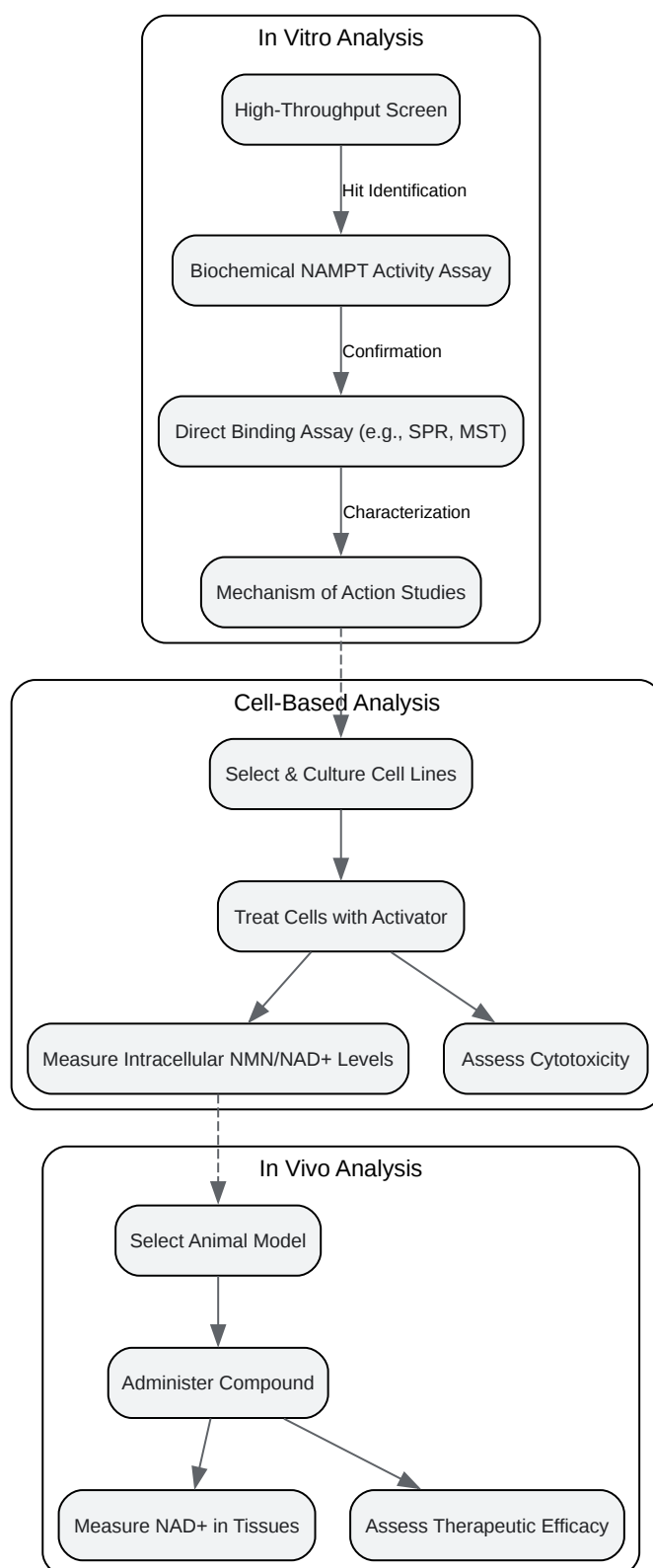


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Caption: The NAMPT-mediated NAD⁺ salvage pathway and points of modulation.

General Experimental Workflow for Assessing NAMPT Activators

The following diagram outlines a typical workflow for the in vitro and cell-based evaluation of potential NAMPT activators.



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Caption: A generalized workflow for the evaluation of NAMPT activators.

Experimental Protocols

In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)

This protocol is a generalized procedure for measuring the activity of purified NAMPT enzyme.

Materials:

- Recombinant human NAMPT
- Nicotinamide (NAM)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Adenosine triphosphate (ATP)
- Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
- Alcohol Dehydrogenase (ADH)
- Assay buffer (e.g., HEPES-based buffer, pH 7.5-8.0, containing MgCl₂)
- Detection reagent (e.g., a fluorescent or colorimetric probe for NADH)
- 96- or 384-well microplates
- Plate reader

Procedure:

- Prepare a reaction mixture containing assay buffer, NAM, PRPP, ATP, NMNAT, ADH, and the detection reagent.
- Add the test compound (e.g., **SBI-797812** or other activators) at various concentrations to the wells of the microplate. Include appropriate vehicle controls.
- Initiate the reaction by adding a pre-determined amount of recombinant NAMPT to each well.
- Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

- Measure the signal (fluorescence or absorbance) at appropriate wavelengths using a plate reader.
- Calculate the percentage of NAMPT activation relative to the vehicle control.
- Determine the EC50 value by fitting the dose-response data to a suitable model.

Cellular NAD⁺ Measurement Assay

This protocol provides a general method for quantifying intracellular NAD⁺ levels in cultured cells.

Materials:

- Cultured cells (e.g., A549, HepG2, or primary cells)
- Cell culture medium and supplements
- Test compound (NAMPT activator)
- Lysis buffer (e.g., acidic or basic extraction buffers to differentiate NAD⁺ and NADH)
- NAD⁺/NADH quantification kit (commercially available kits are recommended for consistency)
- 96-well plates
- Luminometer or fluorometer

Procedure:

- Seed cells in a 96-well plate and allow them to adhere and grow to a desired confluency.
- Treat the cells with the test compound at various concentrations for a specified duration (e.g., 4-24 hours). Include vehicle-treated cells as a control.
- After treatment, wash the cells with PBS and then lyse them according to the protocol provided with the NAD⁺/NADH quantification kit. This step is critical for the accurate measurement of NAD⁺ and NADH.

- Perform the NAD⁺/NADH assay according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a luminescent or fluorescent signal proportional to the amount of NAD⁺ or NADH in the sample.
- Measure the signal using a plate reader.
- Normalize the NAD⁺ levels to the total protein concentration or cell number in each well.
- Calculate the fold change in NAD⁺ levels in treated cells compared to the vehicle control.

Conclusion

The available data indicates that **SBI-797812** is a potent activator of NAMPT in vitro and can increase NAD⁺ levels in certain cell types and in mouse liver. However, its efficacy and mechanism may differ from other classes of NAMPT activators such as NATs and N-PAMs. The conflicting report of **SBI-797812** decreasing NAD⁺ in THP-1 cells highlights the importance of cell-type-specific effects and the need for further independent verification. Researchers are encouraged to utilize the provided protocols to conduct their own comparative studies to fully elucidate the pharmacological profiles of these promising therapeutic candidates.

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